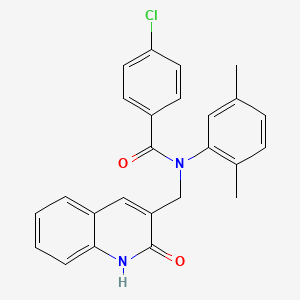
4-chloro-N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CDNB, and it has been synthesized using several methods.
Mechanism of Action
The mechanism of action of CDNB involves the formation of a covalent bond between the carbonyl group of CDNB and the thiol group of glutathione. This reaction is catalyzed by glutathione S-transferase, which results in the formation of a glutathione-CDNB conjugate. This conjugate is highly fluorescent and can be detected using fluorescence spectroscopy.
Biochemical and physiological effects:
CDNB has been shown to induce oxidative stress and apoptosis in several cell lines. It has also been reported to modulate the expression of several genes involved in drug metabolism and toxicity. Furthermore, CDNB has been shown to inhibit the growth of several cancer cell lines.
Advantages and Limitations for Lab Experiments
CDNB has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, CDNB has some limitations, including its potential toxicity and the need for specialized equipment for its detection.
Future Directions
There are several future directions for the use of CDNB in scientific research. One potential direction is the development of new fluorescent probes based on CDNB for the detection of other enzymes and biomolecules. Another potential direction is the use of CDNB as a model substrate for the study of drug metabolism and toxicity in vivo. Furthermore, CDNB can be used as a tool for the development of new drugs and therapies for various diseases.
Synthesis Methods
CDNB can be synthesized using several methods, including the reaction of 4-chlorobenzoyl chloride with 2,5-dimethylphenylamine, followed by the reaction of the resulting compound with 2-hydroxy-3-quinolinecarboxaldehyde. Another method involves the reaction of 4-chlorobenzoyl chloride with 2-hydroxy-3-quinolinecarboxaldehyde, followed by the reaction of the resulting compound with 2,5-dimethylphenylamine. Both methods have been reported to yield high purity CDNB.
Scientific Research Applications
CDNB has been extensively used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of glutathione S-transferase activity in biological samples. CDNB has also been used as a substrate for the measurement of cytochrome P450 activity. Furthermore, CDNB has been used as a model substrate for the study of drug metabolism and toxicity.
properties
IUPAC Name |
4-chloro-N-(2,5-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O2/c1-16-7-8-17(2)23(13-16)28(25(30)18-9-11-21(26)12-10-18)15-20-14-19-5-3-4-6-22(19)27-24(20)29/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYBDJBJBDXVMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

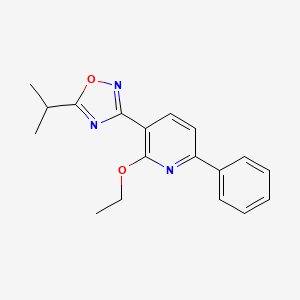

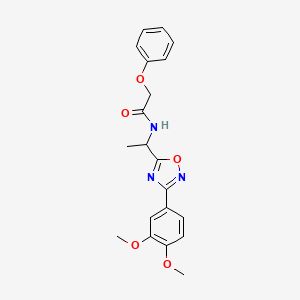
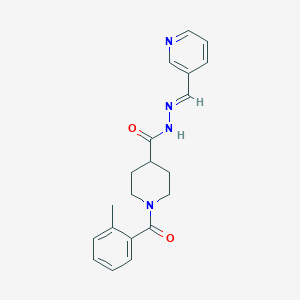




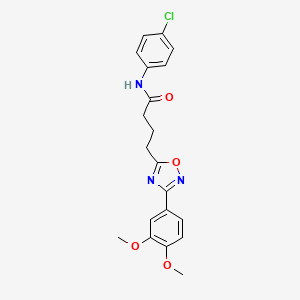



![3-(2,5-dimethoxyphenyl)-5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696385.png)
